N-{4-[6-(Azepan-1-YL)pyridazin-3-YL]phenyl}benzenesulfonamide
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Overview
Description
N-{4-[6-(Azepan-1-YL)pyridazin-3-YL]phenyl}benzenesulfonamide is an organic compound with a complex structure that includes a pyridazine ring, an azepane ring, and a benzenesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[6-(Azepan-1-YL)pyridazin-3-YL]phenyl}benzenesulfonamide typically involves multiple steps, starting with the preparation of the pyridazine and azepane intermediates. These intermediates are then coupled with a benzenesulfonamide derivative under specific reaction conditions. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
N-{4-[6-(Azepan-1-YL)pyridazin-3-YL]phenyl}benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N-{4-[6-(Azepan-1-YL)pyridazin-3-YL]phenyl}benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-tubercular activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{4-[6-(Azepan-1-YL)pyridazin-3-YL]phenyl}benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological processes.
Comparison with Similar Compounds
Similar Compounds
- N-{4-[6-(Azepan-1-YL)pyridazin-3-YL]phenyl}-4-methoxybenzenesulfonamide
- N-{4-[6-(Azepan-1-YL)pyridazin-3-YL]phenyl}-3-methylbenzenesulfonamide
- N-{4-[6-(Azepan-1-YL)pyridazin-3-YL]phenyl}-2,4-difluorobenzenesulfonamide
Uniqueness
N-{4-[6-(Azepan-1-YL)pyridazin-3-YL]phenyl}benzenesulfonamide is unique due to its specific structural features, such as the combination of the azepane and pyridazine rings with the benzenesulfonamide group.
Properties
Molecular Formula |
C22H24N4O2S |
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Molecular Weight |
408.5 g/mol |
IUPAC Name |
N-[4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl]benzenesulfonamide |
InChI |
InChI=1S/C22H24N4O2S/c27-29(28,20-8-4-3-5-9-20)25-19-12-10-18(11-13-19)21-14-15-22(24-23-21)26-16-6-1-2-7-17-26/h3-5,8-15,25H,1-2,6-7,16-17H2 |
InChI Key |
AHTGIDOAUCYMAV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)C2=NN=C(C=C2)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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